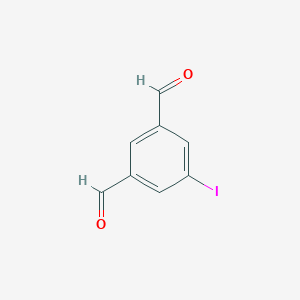
5-Iodoisophthalaldehyde
Vue d'ensemble
Description
5-Iodoisophthalaldehyde is a chemical compound with the molecular formula C8H5IO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 5-Iodoisophthalaldehyde involves the use of (5-iodo-1,3-phenylene)dimethanol, pyridinium chlorochromate, and celite . The reagents are dissolved in dry DCM and stirred overnight under an atmosphere of nitrogen .Molecular Structure Analysis
The molecular structure of 5-Iodoisophthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Iodine Vapor Capture Performance
5-Iodoisophthalaldehyde shows potential in the field of iodine vapor capture. Liu et al. (2022) discuss the transformation of porous organic cages and covalent organic frameworks, which exhibit improved iodine vapor adsorption capability. These frameworks, derived from compounds including 5-Iodoisophthalaldehyde analogs, demonstrate a high uptake for iodine vapor, indicating their utility in capturing and containing iodine emissions (Liu et al., 2022).
Chromatographic Analysis
McKibbins, Harris, and Saeman (1961) developed a sample applicator for chromatographic paper, used for the analysis of various aldehydes including derivatives similar to 5-Iodoisophthalaldehyde. This development plays a significant role in the chromatographic separation and analysis of complex mixtures, which is essential in various fields of chemistry and biochemistry (McKibbins, Harris, & Saeman, 1961).
Fluorometric Determination
Prozialeck, Boehme, and Vogel (1978) used a sensitive fluorometric procedure involving o-phthalaldehyde, a compound structurally related to 5-Iodoisophthalaldehyde, for detecting and measuring certain compounds in biological tissues and fluids. Such methodologies are pivotal in biochemical research and diagnostics, especially in quantifying trace amounts of biologically relevant substances (Prozialeck, Boehme, & Vogel, 1978).
Thermodynamic Properties
The study of thermodynamic properties of isomeric aldehyde derivatives, like 5-Iodoisophthalaldehyde, contributes significantly to the understanding of their synthesis and application processes. Dibrivnyi et al. (2019) explored the thermodynamic properties of similar compounds, providing valuable insights for their practical applications in synthesis and industry (Dibrivnyi et al., 2019).
Catalysis in Organic Reactions
Compounds structurally similar to 5-Iodoisophthalaldehyde are used in catalyzing organic reactions. Karmakar et al. (2015) explored zinc amidoisophthalate complexes for catalytic application in organic synthesis. The ability of these complexes to act as catalysts in reactions such as the Henry reaction highlights the importance of such compounds in facilitating and optimizing chemical transformations (Karmakar et al., 2015).
DNA Interaction Studies
The interaction of aldehyde derivatives with DNA is a topic of significant research interest. Zhou et al. (2019) investigated the binding interaction of 5-Hydroxymethyl-2-furaldehyde, a compound related to 5-Iodoisophthalaldehyde, with DNA. Understanding these interactions is crucial for assessing the effects of such compounds on genetic material and their potential toxicological impacts (Zhou et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5-iodobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOBEKICGDSVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743726 | |
| Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoisophthalaldehyde | |
CAS RN |
859238-51-0 | |
| Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




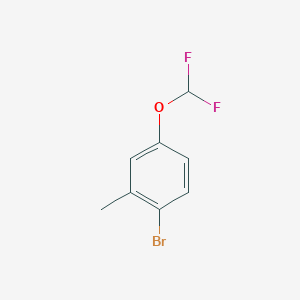
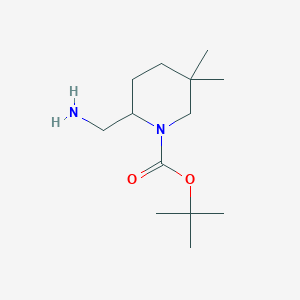
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)
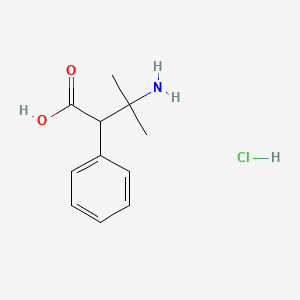
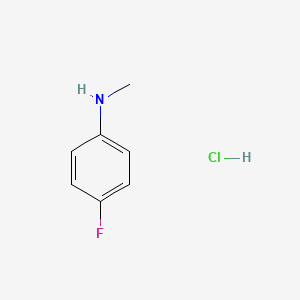
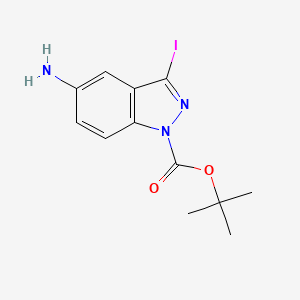
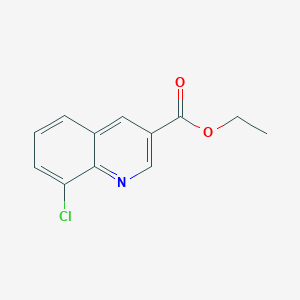
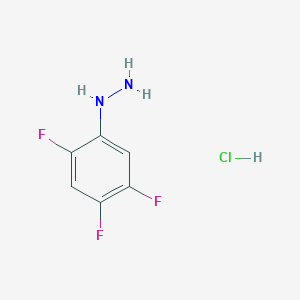
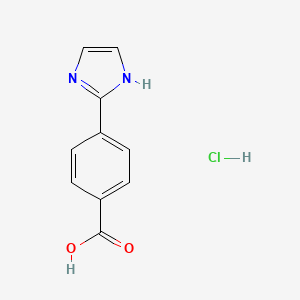
![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)